molecular formula C21H26N2O3S2 B5511111 ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate

ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate

Cat. No. B5511111
M. Wt: 418.6 g/mol
InChI Key: TXTSECMOYBHBLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4H-1,4-benzothiazines, closely related to ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate, involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate under various conditions. A procedure yielding high purity 1,4-benzothiazines involves neat reactions of substituted aminothiols with β-ketoesters and β-dicarbonyl compounds, achieving 85–96% yield. Microwave heating and solid-state reactions have been utilized to improve yields and simplify work-up processes (Dandia et al., 2006).

Molecular Structure Analysis

The molecular structure of related 4H-1,4-benzothiazine derivatives has been determined through single-crystal X-ray diffraction techniques. These studies reveal the spatial arrangement of atoms within the molecule, crucial for understanding the compound's reactivity and physical properties. For instance, the molecular structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate showcases the typical features of these compounds, including their heterocyclic framework and substitution patterns (Dandia et al., 2006).

Chemical Reactions and Properties

4H-1,4-Benzothiazines undergo various chemical reactions, including alkylation, which can produce a mixture of 3-ethyl- and 4-ethoxy-substituted derivatives. The ratio of these products can vary based on the conditions, such as the solvent and the base used. These reactions are influenced by the nucleophilicity of the anion involved in the reaction, demonstrating the compound's versatile chemical behavior (Ukrainets et al., 2015).

Physical Properties Analysis

The physical properties of 4H-1,4-benzothiazines, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substitution patterns. The crystalline form of these compounds can exhibit polymorphism, which impacts their physical stability and solubility. Understanding these properties is crucial for the practical application of these compounds in various fields (Ukrainets et al., 2018).

properties

IUPAC Name

ethyl 4-[3-(diethylamino)propanoyl]-2-methylthieno[2,3-b][1,4]benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-5-22(6-2)13-12-17(24)23-15-10-8-9-11-16(15)28-21-19(23)18(14(4)27-21)20(25)26-7-3/h8-11H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTSECMOYBHBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C(=C(S3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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